3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound with the chemical formula and a molecular weight of 368.4 g/mol. This compound is characterized by its unique structure, which consists of a benzamide core substituted with methoxy and isoxazole groups. The compound is identified by its CAS number 952968-12-6, indicating its registration in chemical databases for tracking and research purposes .
The synthesis and characterization of this compound have been explored in various scientific studies, highlighting its potential applications in medicinal chemistry and other fields. The presence of isoxazole rings in its structure suggests possible biological activity, making it a subject of interest for further research .
This compound falls under the category of benzamides and isoxazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The functional groups present in the molecule contribute to its reactivity and potential therapeutic effects .
The synthesis of 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves several key steps:
The synthesis may utilize various techniques such as:
The molecular structure of 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide features:
The structural representation can be described using various spectroscopic techniques:
The compound can undergo several chemical reactions typical for amides and isoxazoles:
These reactions are facilitated by the presence of electron-donating groups (methoxy) that enhance nucleophilicity and electrophilicity at specific sites on the molecule .
The mechanism of action for compounds like 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves interactions at molecular targets within biological systems:
Research into similar compounds has shown that modifications in substituents significantly affect biological activity, suggesting that this compound may exhibit specific therapeutic effects depending on its interactions with target biomolecules .
Relevant data regarding melting points, boiling points, or density are currently not available but are crucial for understanding handling and storage conditions .
3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has potential applications in:
Research continues into optimizing its synthesis and exploring broader applications within pharmaceuticals and materials science .
The synthesis of 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide leverages multi-component reactions (MCRs) to streamline the convergent assembly of its isoxazole and benzamide domains. A key approach involves the 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and electron-deficient dipolarophiles. For derivatives bearing 3-methoxyphenyl substituents, nitrile oxides are typically prepared from 3-methoxybenzaldoxime precursors using oxidants such as potassium persulfate or hypochlorite. Subsequent cycloaddition with allyl derivatives of 3,4-dimethoxybenzamide yields the target isoxazole-bridged structure with high atom economy [9].
Ultrasound irradiation significantly enhances MCR efficiency, as demonstrated in analogous syntheses of isoxazole-bridged benzamides. A reported protocol achieved an 80% yield under ultrasound (25°C, 30 minutes) compared to ≤50% under conventional heating. This acceleration stems from improved mass transfer and cavitation effects, which promote nitrile oxide formation and regioselective cycloaddition [9]. Regioselectivity remains critical, with 3,5-disubstituted isoxazoles forming preferentially when electron-withdrawing groups (e.g., saccharin) modulate dipolarophile reactivity [9].
Table 1: Multi-Component Reaction Performance for Isoxazole-Benzamide Hybrids
Dipolarophile | Activation Method | Time (h) | Yield (%) | Regioselectivity (3,5-/3,4-) |
---|---|---|---|---|
N-Allyl saccharin | Ultrasound, 25°C | 0.5 | 80 | >99:1 |
Dimethyl acetylenedicarboxylate | Thermal, 80°C | 4 | 65 | 95:5 |
Methyl acrylate | Microwave, 100°C | 1 | 75 | 90:10 |
Functionalization of methoxy-substituted aromatic rings in this compound class employs solvent-free and catalytic methylation to minimize waste. A prominent strategy uses dimethyl carbonate (DMC) as a non-toxic methylating agent, replacing hazardous methyl halides or dimethyl sulfate. Under microwave irradiation (120°C, 2 hours), DMC achieves O-methylation of dihydroxybenzamide precursors with >90% conversion and near-quantitative selectivity, avoiding stoichiometric bases through in situ generation of methoxide ions [5] [10].
Water-mediated reactions are equally pivotal. The isoxazole-forming cycloaddition for 5-(3-methoxyphenyl)isoxazol-3-yl derivatives proceeds efficiently in aqueous emulsions, where hydrophobic interactions enhance regiocontrol. A green synthesis of EVT-2632429 (a thiophene analogue) utilized water as the sole solvent, achieving 75% yield while reducing organic solvent use by >95% versus tetrahydrofuran-based routes . Catalyst recycling further bolsters sustainability: silica-immobilized lipases facilitate amide coupling between 3,4-dimethoxybenzoic acid and isoxazole-containing amines, enabling 5 reuse cycles without yield loss [5].
Table 2: Solvent Systems in Green Synthesis of Methoxy-Functionalized Benzamides
Reaction Step | Conventional Solvent | Green Alternative | Yield Change | E-factor Improvement* |
---|---|---|---|---|
Amide coupling | Dichloromethane | Solvent-free | +5% | 8.2 → 0.3 |
Isoxazole cyclization | Tetrahydrofuran | Water | -8% | 12.1 → 1.5 |
O-Methylation | N,N-Dimethylformamide | Dimethyl carbonate | +12% | 15.0 → 0.8 |
E-factor = kg waste/kg product; lower values indicate improved sustainability
Achieving high regioselectivity in isoxazole ring synthesis (specifically, 5-(3-methoxyphenyl) substitution) demands tailored catalysts. Copper(I)-N-heterocyclic carbene (Cu(I)-NHC) complexes provide exceptional regiocontrol (>20:1) in cycloadditions between 3-methoxybenzonitrile oxide and propiolate dipolarophiles. These catalysts coordinate nitrile oxides, lowering the activation barrier while sterically directing addition to the β-carbon of alkynes [5] . For more electron-rich systems like propargyl benzamides, KI/Oxone® co-catalysis generates nitrile oxides oxidatively while suppressing side reactions, yielding 3,5-disubstituted isoxazoles with 85–92% regioselectivity [9].
Heterogeneous catalysts offer practical advantages. Alumina-supported silver nanoparticles (AgNPs/γ-Al₂O₃) facilitate isoxazole formation from 3-methoxyphenyl alkynones and hydroxylamine at room temperature. The Lewis acidic Ag⁺ sites activate carbonyl groups, enabling C≡N bond formation and subsequent cyclization with 94% regiopurity. Catalyst recyclability (maintaining >90% yield after 5 cycles) makes this system industrially viable .
Table 3: Catalytic Systems for Regioselective Isoxazole Synthesis
Catalyst | Substrate Pair | Temperature (°C) | Regioselectivity (5-aryl:4-aryl) | Turnover Number |
---|---|---|---|---|
Cu(I)-NHC | 3-Methoxybenzonitrile oxide / methyl propiolate | 25 | >20:1 | 450 |
KI/Oxone® | 3-Methoxybenzaldoxime / N-propargylbenzamide | 40 | 8.5:1 | 300* |
AgNPs/γ-Al₂O₃ | 3’-Methoxypropiophenone / hydroxylamine | 25 | 16:1 | 1,200 |
Defined as moles product/mol KI; Oxone® not included in calculation
Targeted molecular editing of pre-formed 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide optimizes bioactivity. Selective demethylation using boron tribromide (1 equiv, −78°C) converts 3-methoxyphenyl or benzamide methoxy groups to phenolic derivatives, enhancing hydrogen-bonding capacity for protein target engagement. This modification boosted in vitro kinase inhibition by 40-fold in analogues like EVT-2632429 .
Isoxazole ring transformations are equally impactful. Catalytic hydrogenation (Pd/C, H₂, 30 psi) reduces the isoxazole to a β-enaminone, which improves aqueous solubility while maintaining planar conformation for DNA intercalation. Alternatively, electrophilic halogenation at C4 of the isoxazole using N-iodosuccinimide introduces halogens for cross-coupling, enabling library diversification. Suzuki coupling of 4-iodoisoxazole derivatives with 4-formylphenylboronic acid installed aldehyde handles for Schiff base formation, yielding analogues with sub-micromolar in vitro activity .
Table 4: Bioactivity Enhancement via Post-Synthetic Modifications
Modification | Reagent/Conditions | Key Structural Change | Bioactivity Shift |
---|---|---|---|
Selective O-demethylation | BBr₃, −78°C, CH₂Cl₂ | Methoxy → Phenolic hydroxyl | 40-fold ↑ kinase inhibition |
Isoxazole reduction | Pd/C, H₂ (30 psi), ethanol, 25°C | Isoxazole → β-Enaminone | Solubility ↑ 5×; DNA binding affinity doubled |
C4 Halogenation/cross-coupling | 1) NIS; 2) Pd(PPh₃)₄, arylboronic acid | Isoxazole-C4-aryl/heteroaryl | IC₅₀ ↓ 0.2–0.5 μM in cancer cell lines |
NIS = N-iodosuccinimide
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: